molecular formula C8H14ClNO B2580811 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride CAS No. 2155855-17-5

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride

Cat. No.: B2580811
CAS No.: 2155855-17-5
M. Wt: 175.66
InChI Key: ZMYSOLBVTJBUNH-UHFFFAOYSA-N
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Description

2-Azabicyclo[331]nonan-8-one hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Biochemical Analysis

Biochemical Properties

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body . The interaction between this compound and these enzymes can lead to changes in enzyme activity, affecting the overall metabolic processes. Additionally, this compound has been shown to bind to specific proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase pathway, which plays a critical role in cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of various proteins and enzymes . These changes can have significant implications for cellular function and overall health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, including enzymes and proteins . This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The degradation products may have different biochemical properties, potentially leading to changes in the observed effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes . These enzymes play a critical role in the metabolism of various substances, including drugs and endogenous compounds. The interaction between this compound and these enzymes can influence metabolic flux and the levels of specific metabolites . Additionally, this compound may interact with cofactors required for enzyme activity, further affecting metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, binding to transport proteins can facilitate the movement of this compound across cellular membranes, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.3.1]nonan-8-one hydrochloride typically involves the radical C-carbonylation of tertiary alkylamines. One method includes the use of lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) to facilitate the δ-C-carbonylation of methylcyclohexylamines . This reaction requires high pressure of carbon monoxide to ensure cyclization, and the yield can vary depending on the specific conditions and substrates used.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory methods to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams or imines.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Lead tetraacetate (Pb(OAc)4), iodine (I2), and other oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Formation of lactams and imines.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups, such as halides, alkyl groups, and others.

Scientific Research Applications

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Comparison with Similar Compounds

2-Azabicyclo[3.3.1]nonan-8-one hydrochloride can be compared with other bicyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the nitrogen atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-azabicyclo[3.3.1]nonan-8-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-7,9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYSOLBVTJBUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CC1CCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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